molecular formula C7H12O B6250389 4-methylidenecyclohexan-1-ol CAS No. 22428-85-9

4-methylidenecyclohexan-1-ol

Cat. No.: B6250389
CAS No.: 22428-85-9
M. Wt: 112.2
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Description

4-Methylidenecyclohexan-1-ol is an organic compound with the molecular formula C7H12O It is a cyclohexanol derivative featuring a methylene group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylidenecyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include:

    Reagents: Cyclohexanone, formaldehyde, base (e.g., sodium hydroxide), reducing agent (e.g., sodium borohydride)

    Conditions: The reaction is carried out at room temperature, followed by reduction under mild conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methylidenecyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to yield saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Saturated cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol compounds.

Scientific Research Applications

4-Methylidenecyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-methylidenecyclohexan-1-ol involves its interaction with various molecular targets. The methylene group allows for nucleophilic attack, leading to the formation of new bonds and subsequent reactions. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

    Cyclohexanol: Lacks the methylene group, making it less reactive in certain reactions.

    4-Methylcyclohexanol: Similar structure but without the double bond, leading to different reactivity.

    Cyclohexanone: The ketone form of cyclohexanol, used in different synthetic applications.

Uniqueness: 4-Methylidenecyclohexan-1-ol is unique due to its methylene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

22428-85-9

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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